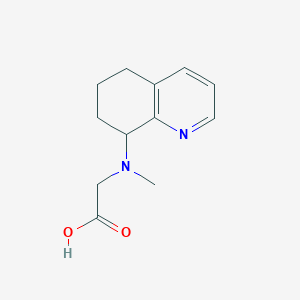
N-methyl-N-(5,6,7,8-tetrahydro-8-quinolinyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(5,6,7,8-tetrahydro-8-quinolinyl)glycine is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound features a quinoline ring system, which is a fused-ring structure containing nitrogen atoms. Quinoline derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of N-methyl-N-(5,6,7,8-tetrahydro-8-quinolinyl)glycine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of N-methylglycine with 5,6,7,8-tetrahydroquinoline . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
N-methyl-N-(5,6,7,8-tetrahydro-8-quinolinyl)glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the quinoline ring are replaced with other groups.
Scientific Research Applications
N-methyl-N-(5,6,7,8-tetrahydro-8-quinolinyl)glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-(5,6,7,8-tetrahydro-8-quinolinyl)glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-methyl-N-(5,6,7,8-tetrahydro-8-quinolinyl)glycine can be compared with other similar compounds, such as:
Quinoline: A basic structure with diverse biological activities.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Naphthyridine: A fused-ring system with two nitrogen atoms, known for its pharmacological activities.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-[methyl(5,6,7,8-tetrahydroquinolin-8-yl)amino]acetic acid |
InChI |
InChI=1S/C12H16N2O2/c1-14(8-11(15)16)10-6-2-4-9-5-3-7-13-12(9)10/h3,5,7,10H,2,4,6,8H2,1H3,(H,15,16) |
InChI Key |
XTRHATVQTGPFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1CCCC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



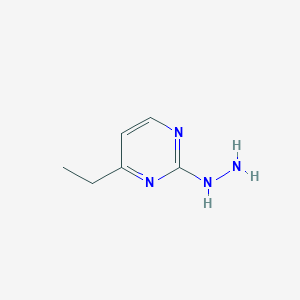
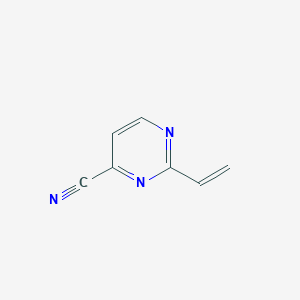
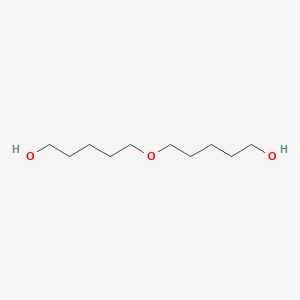
![3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13893705.png)

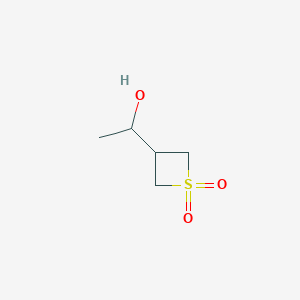
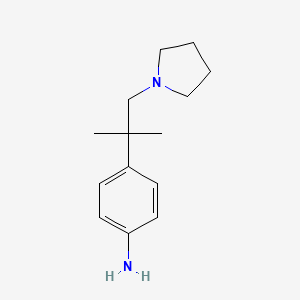
![1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine](/img/structure/B13893725.png)
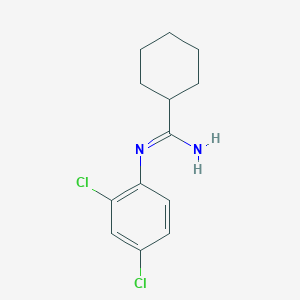
![4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B13893732.png)
![Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate](/img/structure/B13893738.png)
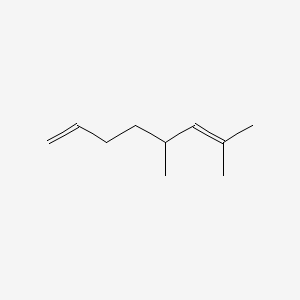
![N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13893752.png)
